molecular formula C15H14N2O B3199067 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile CAS No. 1016750-22-3

2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile

Cat. No.: B3199067
CAS No.: 1016750-22-3
M. Wt: 238.28 g/mol
InChI Key: LRBWIBWHERQMFA-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrile- and Ether-Containing Aromatic Scaffolds in Advanced Organic Chemistry

Aromatic scaffolds are fundamental building blocks in organic chemistry, prized for their rigid and planar structures that provide a stable three-dimensional framework in molecules. This rigidity is crucial for interactions with biological targets. The conjugated π-electron system of aromatic compounds allows them to participate in various non-covalent interactions, making them versatile for binding to proteins and nucleic acids.

The incorporation of nitrile (-C≡N) and ether (-O-) functional groups onto these aromatic scaffolds imparts a range of desirable properties, significantly expanding their utility in medicinal chemistry, materials science, and advanced chemical research.

The Nitrile Group: The nitrile functional group is a cornerstone in the design of therapeutic agents, with over 30 nitrile-containing pharmaceuticals approved by the FDA. Its inclusion in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase metabolic stability. rsc.orgresearchgate.netnih.gov The nitrile group is a strong electron-withdrawing group, which can modulate the electronic properties of the aromatic ring to which it is attached, influencing its reactivity and interaction with biological receptors. nih.gov Furthermore, its small size and linear geometry allow it to be well-accommodated in the binding pockets of enzymes and receptors. core.ac.uk In materials science, the nitrile group is a key component in the synthesis of polymers like nitrile rubber, valued for its chemical resistance. byjus.comwikipedia.org

The Ether Linkage: Ether linkages are prevalent in a vast array of pharmaceuticals and natural products. The oxygen atom in an ether can act as a hydrogen bond acceptor, a critical interaction for drug-receptor binding. stereoelectronics.orgbritannica.com Unlike hydroxyl groups, ethers lack a hydrogen bond donor, which can be advantageous in fine-tuning a molecule's interaction with its biological target. stereoelectronics.org The presence of an ether linkage can also influence a molecule's solubility, lipophilicity, and metabolic stability. labinsights.nl In organic synthesis, the ether bond is relatively stable and unreactive, making it a reliable linker to connect different molecular fragments. labinsights.nl Crown ethers, a class of cyclic ethers, are notable for their ability to form complexes with cations, finding applications as phase-transfer catalysts and in the development of drug delivery systems. labinsights.nl

The combination of these functional groups on an aromatic framework, as seen in 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile, creates a molecule with a rich potential for diverse chemical interactions and applications.

Overview of the Research Landscape Surrounding the this compound Chemical Class

While specific research on this compound is not extensively documented in publicly available literature, the broader class of benzyl (B1604629) phenyl ether derivatives, to which it belongs, is an active area of investigation, particularly in medicinal chemistry.

Research into benzyl phenyl ether derivatives has revealed a wide range of biological activities. Studies have demonstrated their potential as:

Antiprotozoal agents: Certain benzyl phenyl ether diamidine derivatives have shown potent in vitro and in vivo activity against various protozoan parasites, including Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.govresearchgate.net

Inhibitors of bacterial phenylalanyl-tRNA synthetase: A series of benzyl phenyl ethers have been identified as potent inhibitors of this essential bacterial enzyme, highlighting their potential as antibacterial agents. nih.gov

S1P₁ receptor agonists: Benzyl ether derivatives have been synthesized and evaluated as modulators of the S1P₁ receptor, which is involved in immune responses. Some of these compounds have demonstrated potent immunosuppressive efficacy with reduced risk of bradycardia, a common side effect of S1P₁ receptor agonists. nih.gov

PD-1/PD-L1 signaling pathway inhibitors: Benzyl phenyl ether derivatives have been investigated for their potential to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key pathway in cancer immunotherapy. google.com

The research on these related compounds suggests that the this compound scaffold holds promise for the development of novel therapeutic agents targeting a variety of diseases. The presence of the aminophenyl group in this compound provides a site for further chemical modification, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Structural Elucidation Challenges and Opportunities for this compound

The structural elucidation of this compound and its analogs would rely on a combination of standard spectroscopic and analytical techniques. While the structure is relatively straightforward, there are specific challenges and opportunities associated with its characterization.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the molecule. The aromatic regions of the ¹H NMR spectrum would show distinct signals for the protons on the two phenyl rings. The methylene (B1212753) protons of the benzyl ether and the acetonitrile (B52724) group would appear as characteristic singlets. The amino group protons would likely appear as a broad singlet. Challenges in NMR analysis could arise from overlapping signals in the aromatic region, which might require two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula (C₁₅H₁₄N₂O). Fragmentation patterns observed in MS/MS experiments could provide further structural information by identifying characteristic fragments corresponding to the benzyl, phenyl, and acetonitrile moieties.

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the key functional groups. A sharp, intense peak around 2240-2260 cm⁻¹ would confirm the presence of the nitrile group. spectroscopyonline.com The C-O stretching of the ether linkage would be observed in the region of 1000-1300 cm⁻¹. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. spectroscopyonline.com

X-ray Crystallography: The most definitive method for structural elucidation would be single-crystal X-ray diffraction. Obtaining suitable crystals for analysis presents an opportunity for unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The following table summarizes the key physicochemical properties of this compound, based on publicly available data.

PropertyValue
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
CAS Number 1016750-22-3

Interdisciplinary Research Implications of this compound Analogs

The structural motifs present in this compound suggest that its analogs could have significant implications across various interdisciplinary research fields.

Medicinal Chemistry and Drug Discovery: As discussed, the benzyl phenyl ether scaffold is a privileged structure in medicinal chemistry. researchgate.net Analogs of this compound could be designed and synthesized to target a wide range of biological processes. The primary amine provides a handle for derivatization, allowing for the introduction of various substituents to modulate the compound's pharmacological properties. The potential to develop novel anticancer, anti-infective, and immunomodulatory agents based on this scaffold is a significant area for future research.

Materials Science: The presence of aromatic rings and the nitrile group suggests potential applications in materials science. Aromatic compounds are known for their thermal stability and are used in the development of high-performance polymers. openaccessjournals.com Nitrile-containing polymers often exhibit desirable properties such as chemical resistance. byjus.com Analogs of this compound could be explored as monomers for the synthesis of novel polymers with unique optical, electronic, or mechanical properties.

Chemical Biology: The development of fluorescent probes and chemical tools based on the this compound scaffold could be another avenue of research. The aromatic rings provide a basis for a fluorophore, and the functional groups could be modified to create probes that selectively bind to specific biomolecules or cellular components, enabling their visualization and study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(3-aminophenyl)methoxy]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-9-8-12-4-6-15(7-5-12)18-11-13-2-1-3-14(17)10-13/h1-7,10H,8,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBWIBWHERQMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 3 Aminophenyl Methoxy Phenyl Acetonitrile and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points are the ether linkage and the carbon-cyanide bond.

The most logical disconnection of an ether is the C-O bond. amazonaws.com This leads to two primary synthons: a nucleophilic phenoxide and an electrophilic benzyl (B1604629) halide, or vice versa. Given the structure of the target molecule, the most common approach involves the disconnection of the benzylic C-O bond. This retrosynthetic step simplifies the target molecule into two key intermediates: 4-hydroxyphenylacetonitrile and a (3-aminophenyl)methyl halide.

Another key disconnection involves the nitrile group. This can be retrosynthetically disconnected to an aryl halide, which can then be cyanated. This approach would involve building the diaryl ether-like framework first, followed by the introduction of the nitrile functionality.

Classical Synthetic Approaches to Aryl Acetonitriles and Aminophenyl Ethers

Adaptations of the Strecker Reaction for Nitrile Formation

The Strecker synthesis is a classic method for preparing α-aminonitriles from an aldehyde, ammonia, and cyanide. wikipedia.org While not directly applicable to the synthesis of this compound in its traditional form, adaptations of this reaction can be used to synthesize aryl acetonitriles. A more direct classical approach for introducing the nitrile group onto an aromatic ring is through the Sandmeyer reaction of a corresponding aniline. However, a more common and direct method for synthesizing aryl acetonitriles is the reaction of a benzyl halide with a cyanide salt. For instance, p-methoxyphenylacetonitrile can be prepared by reacting anisyl chloride with sodium cyanide. orgsyn.org

Etherification Reactions in the Synthesis of Phenylmethoxy Scaffolds

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comyoutube.com This reaction involves the SN2 reaction between an alkoxide and a primary alkyl halide. libretexts.org In the context of synthesizing the phenylmethoxy scaffold of the target molecule, this would typically involve the reaction of the sodium salt of 4-hydroxyphenylacetonitrile with a (3-nitrophenyl)methyl halide. The use of a nitro-substituted precursor is common, as the nitro group can be readily reduced to an amine in a subsequent step. The reaction is often carried out in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction. jk-sci.com

Reactant 1Reactant 2BaseSolventProduct
4-Hydroxyphenylacetonitrile(3-Nitrophenyl)methyl halideSodium Hydride (NaH)Dimethylformamide (DMF)2-{4-[(3-Nitrophenyl)methoxy]phenyl}acetonitrile
Phenol (B47542)Benzyl BromidePotassium Carbonate (K2CO3)AcetoneBenzyl phenyl ether

Reduction of Nitro Precursors to Amino Functions

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. acs.org This step is crucial when a nitro-substituted precursor is used in the etherification step. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. organic-chemistry.org Other common methods include the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. acs.orgresearchgate.net More modern and chemoselective methods have also been developed, such as using activated iron or various catalytic systems involving transition metals like iron or manganese. organic-chemistry.orgresearchgate.net These methods often offer better tolerance for other functional groups present in the molecule. researchgate.net

Reducing AgentConditionsAdvantagesDisadvantages
H2, Pd/CRoom temperature, atmospheric pressureClean reaction, high yieldRequires specialized equipment for handling hydrogen gas
Fe/HClRefluxInexpensive reagentsCan produce significant waste
SnCl2·2H2OEthanol (B145695), refluxMild conditionsStoichiometric amounts of tin salts are produced
NaBH4/NiCl2MethanolMild conditions, good functional group toleranceCan be expensive

Modern Catalytic Methods for Constructing the this compound Core

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the formation of C-O and C-CN bonds through transition metal-catalyzed cross-coupling reactions.

For C-O Bond Formation (Diaryl Ether Synthesis): While the target molecule contains a benzyl ether rather than a true diaryl ether, the principles of Ullmann-type and Buchwald-Hartwig amination-type C-O coupling reactions are relevant. These reactions typically involve the coupling of an aryl halide with an alcohol or phenol, catalyzed by copper or palladium complexes. nih.govrsc.org Palladium-catalyzed methods, in particular, have seen significant development and offer mild reaction conditions and broad substrate scope. nih.gov Nickel catalysis has also emerged as a powerful alternative for the synthesis of diaryl ethers. researchgate.net

For C-CN Bond Formation (Cyanation of Aryl Halides): The introduction of the nitrile group can be achieved through palladium- or nickel-catalyzed cyanation of an aryl halide. mdpi.comrsc.orgrsc.org These methods have largely replaced traditional methods that often require harsh conditions and toxic reagents. mdpi.com A variety of cyanide sources can be used, including potassium cyanide, zinc cyanide, and potassium ferrocyanide. mdpi.comrsc.org Recent advancements have also explored the use of organic cyanide sources and photoredox catalysis for milder and more sustainable cyanation reactions. mdpi.comchinesechemsoc.org

Catalyst SystemCyanide SourceReaction ConditionsSubstrate Scope
Pd(OAc)2/dppfZn(CN)2Toluene, 100 °CAryl bromides and chlorides
NiCl2(dppf)Zn(CN)2DMAC, 80 °CAryl and heteroaryl halides
CuI/L-prolineK4[Fe(CN)6]DMF, 110 °CAryl iodides

C-H Functionalization Strategies for Aryl Acetonitriles

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the synthesis of aryl acetonitriles, transition metal-catalyzed C-H activation presents a compelling strategy.

Palladium-catalyzed C-H arylation is a prominent method for forming C-C bonds. In a hypothetical application to a precursor of the target molecule, a suitably protected phenylacetonitrile (B145931) could be directly arylated. These reactions often employ directing groups to control regioselectivity. For instance, pyridyl or other nitrogen-containing groups can direct ortho-arylation. The use of [Pd(NHC)(cinnamyl)Cl] (NHC = N-heterocyclic carbene) has proven effective for the direct arylation of various heterocycles at low catalyst loadings, highlighting the efficiency of modern catalyst systems.

Copper-catalyzed systems also offer a cost-effective and sustainable approach to C-H functionalization. Recent advancements have shown the utility of copper in the α-alkylation of aryl acetonitriles with benzyl alcohols via a C(sp³)–H functionalization pathway. A highly efficient in situ formed CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) catalytic system can achieve this transformation, proceeding through a hydrogen atom abstraction mechanism. While this specific reaction functionalizes the benzylic position of the alcohol, related copper-catalyzed methodologies could be envisioned for the direct C-H arylation of the phenylacetonitrile ring itself. For example, copper has been used for the ortho-selective C-H functionalization of phenols, demonstrating its capability in activating C(sp²)-H bonds under mild conditions.

These C-H functionalization strategies represent advanced methods that could streamline the synthesis of complex aryl acetonitriles, potentially reducing the number of synthetic steps required compared to classical methods.

Catalyst SystemC-H Functionalization TypeSubstrate ExampleKey Features
Pd(OAc)₂Ligand-Directed C-H Arylation2-PhenylpyridineHigh efficiency and functional group tolerance.
[Pd(SIPr)(cinnamyl)Cl]Direct ArylationThiophenes, BenzothiophenesLow catalyst loadings (0.01-0.1 mol%).
CuCl₂/TMEDAα-Alkylation with AlcoholsAryl AcetonitrilesC(sp³)–H activation of the alcohol.
CuCl₂ortho-C-H FunctionalizationPhenols, NaphtholsHigh chemo- and site-selectivity.

Chemo- and Regioselective Synthesis of the Methoxy-Phenyl Linkage

The central challenge in synthesizing this compound is the formation of the ether bond between the 3-aminophenol (B1664112) and the 4-(hydroxymethyl)phenylacetonitrile fragments. This reaction must be highly selective for O-alkylation over the competing N-alkylation of the amino group.

The Williamson ether synthesis is the classical method for forming ether linkages, involving the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. In the context of the target molecule, this would involve the reaction of 3-aminophenolate with a 4-(halomethyl)phenylacetonitrile derivative. However, the presence of the nucleophilic amino group in 3-aminophenol complicates this approach, as competitive N-alkylation can lead to a mixture of products. The relative acidity of the phenolic proton versus the aminic protons allows for selective deprotonation of the phenol with a suitable base, but the nucleophilicity of the resulting phenoxide and the neutral amine must be carefully managed.

To overcome the challenge of chemoselectivity, catalyst-controlled cross-coupling reactions offer a powerful solution. Research has demonstrated that the choice of metal catalyst and ligand can dictate the outcome of the arylation of aminophenols.

Copper-Catalyzed O-Arylation : Copper-based systems have been developed that show high selectivity for O-arylation. For 3-aminophenols, a catalyst system comprising CuI and picolinic acid as a ligand in the presence of a base like K₃PO₄ can effectively catalyze the O-arylation with aryl halides, with no competing N-arylation observed. This selectivity is attributed to the specific interactions between the copper catalyst, the ligand, and the two nucleophilic sites of the aminophenol.

Palladium-Catalyzed N-Arylation : Conversely, specific palladium catalysts, such as those employing biarylmonophosphine ligands like BrettPhos, have been shown to selectively promote the N-arylation of 3- and 4-aminophenols.

This orthogonal reactivity, dictated by the choice of catalyst, provides a robust strategy for the regioselective synthesis of the desired ether linkage without the need for protecting groups on the amine, thereby improving step economy.

Catalyst SystemSelectivityReactantsKey Conditions
CuI / Picolinic AcidO-Arylation/Alkylation3-Aminophenol + Aryl/Alkyl HalideK₃PO₄, DMSO.
Pd-BrettPhos PrecatalystN-Arylation3-Aminophenol + Aryl HalideNaOt-Bu, Dioxane.
NaH / Alkyl HalideO-Alkylation (potential for N-alkylation)Alcohol/Phenol + Alkyl HalideSₙ2 conditions.

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing an environmentally benign and economically viable process. Key areas of focus include the choice of solvents, the use of catalytic rather than stoichiometric reagents, and the minimization of waste.

Solvent Selection: Traditional syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives. For instance, acetonitrile (B52724), while useful, has alternatives like isopropyl alcohol or ethanol in some applications. Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), are greener substitutes for chlorinated solvents and ethers like THF or dichloromethane. For the synthesis of the target molecule, evaluating the reaction performance in these greener solvents would be a primary step towards sustainability. One-pot syntheses in solvents like acetonitrile have been shown to significantly reduce waste and improve process mass intensity (PMI) in pharmaceutical manufacturing.

Catalytic Methods: The use of phase-transfer catalysis (PTC) represents a green approach for reactions involving immiscible phases. In a Williamson ether synthesis, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of the phenoxide and an organic solution of the alkyl halide, potentially reducing the need for harsh, anhydrous conditions and allowing for easier product separation. Surfactant-assisted Williamson synthesis in aqueous media is another innovative green methodology that can enhance reactivity and avoid the use of volatile organic solvents.

Green Chemistry PrincipleApplication in SynthesisExample/Benefit
Safer Solvents Replace hazardous solvents (e.g., chlorinated solvents, DMF).Use of 2-MeTHF, CPME, or performing reactions in aqueous media with surfactants.
Catalysis Use of catalytic amounts of reagents instead of stoichiometric ones.Phase-transfer catalysis for ether synthesis; Copper or Palladium catalysis for C-H functionalization and C-O bond formation.
Atom Economy Design syntheses to maximize the incorporation of all materials used.C-H activation strategies avoid pre-functionalization and associated byproducts.
Step Economy Reduce the number of synthetic steps.Using unprotected 3-aminophenol avoids protection/deprotection steps for the amine.

Scale-Up Considerations and Process Chemistry Development for this compound Synthesis

Transitioning a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed through rigorous process chemistry development. The key considerations for the synthesis

Advanced Spectroscopic and Structural Elucidation of 2 4 3 Aminophenyl Methoxy Phenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile, a full suite of NMR experiments would be required for unambiguous structural assignment.

Proton (¹H) NMR Assignments and Conformational Analysis

A ¹H NMR spectrum would reveal the chemical shift, integration, and multiplicity for each unique proton in the molecule. It is anticipated that the aromatic protons would appear in the range of 6.5-7.5 ppm. The benzylic protons of the methoxy (B1213986) bridge and the methylene (B1212753) protons of the acetonitrile (B52724) group would likely resonate as singlets in the range of 5.0-5.5 ppm and 3.5-4.0 ppm, respectively. The amino group protons would be expected to appear as a broad singlet. Conformational analysis could be further explored using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which would provide insights into the spatial proximity of protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: This table is predictive as no experimental data was found.)

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH 6.5 - 7.5 m
-OCH₂- 5.0 - 5.5 s
-CH₂CN 3.5 - 4.0 s
-NH₂ Variable br s

Carbon-13 (¹³C) NMR and 2D NMR Techniques for Structural Confirmation

The ¹³C NMR spectrum would provide the chemical shifts for each carbon atom in the molecule. The nitrile carbon is expected to be observed around 115-120 ppm, while the aromatic carbons would span a range from approximately 110 to 160 ppm. The benzylic and methylene carbons would likely appear in the 40-70 ppm region. To confirm these assignments, 2D NMR techniques such as Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is predictive as no experimental data was found.)

Carbon Predicted Chemical Shift (ppm)
C≡N 115 - 120
Aromatic C 110 - 160
-OCH₂- 65 - 75
-CH₂CN 20 - 30

Heteronuclear Correlation Spectroscopy (HSQC, HMBC) for Connectivity

To definitively link the proton and carbon frameworks of the molecule, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be essential. An HSQC spectrum correlates directly bonded proton and carbon atoms. An HMBC spectrum, on the other hand, reveals longer-range correlations (typically over 2-3 bonds), which is crucial for piecing together the entire molecular structure by connecting different spin systems.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement would allow for the unambiguous validation of its molecular formula, C₁₅H₁₄N₂O.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) would involve the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide valuable insights into the compound's structure and connectivity. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond and the loss of the acetonitrile group. A detailed analysis of these pathways would further corroborate the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

The purity of this compound is critical for its application in research and development. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for assessing the purity of pharmaceutical intermediates and other chemical compounds.

In a typical GC-MS analysis, the compound would be separated from any volatile impurities based on its boiling point and interaction with the GC column. The subsequent mass spectrometry analysis would provide a fragmentation pattern, which is a unique fingerprint of the molecule. For this compound, with a molecular formula of C15H14N2O and a molecular weight of 238.28 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]+) at m/z 238. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond and the loss of the acetonitrile group.

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds. In this technique, the compound is separated by liquid chromatography and then ionized and detected by a mass spectrometer. This method is highly sensitive and can detect trace impurities. Predicted mass spectrometry data for this compound suggests the following adducts could be observed in an LC-MS analysis:

Adductm/z (Predicted)
[M+H]+239.1179
[M+Na]+261.0998

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

Identification of Key Functional Group Vibrations (Nitrile, Amine, Ether)

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups:

Nitrile (C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the region of 2240-2260 cm⁻¹ in the IR spectrum. This band is typically weaker in the Raman spectrum.

Amine (N-H): The primary amine group (-NH2) would exhibit two characteristic stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The symmetric and asymmetric N-H stretching modes can provide information about hydrogen bonding.

Ether (C-O-C): The asymmetric C-O-C stretching vibration of the benzyl (B1604629) ether linkage is expected to produce a strong absorption in the IR spectrum, generally in the region of 1230-1270 cm⁻¹. The symmetric stretch is often weaker and appears at a lower wavenumber.

Analysis of Intermolecular Interactions via Vibrational Modes

The precise positions and shapes of the vibrational bands, particularly those of the N-H and C≡N groups, can be sensitive to intermolecular interactions such as hydrogen bonding. In the solid state, the amine group can act as a hydrogen bond donor, potentially interacting with the nitrile group or the ether oxygen of a neighboring molecule. Such interactions would lead to a broadening and shifting of the corresponding vibrational bands to lower frequencies.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2240-2260
Amine (N-H)Asymmetric & Symmetric Stretching3300-3500
Ether (C-O-C)Asymmetric Stretching1230-1270

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The spectrum of this compound is expected to be dominated by the chromophores present, namely the two phenyl rings.

The presence of the aminophenyl group is likely to result in strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. The exact position of the maximum absorption (λmax) would be influenced by the substitution pattern and the solvent used for the analysis. By analogy with similar aromatic amines, strong absorptions can be anticipated in the 200-300 nm range. The conjugation between the phenyl rings through the methoxy bridge may also influence the electronic transitions.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific experimental crystal structure data for this compound is publicly available, a hypothetical analysis can be made based on the structures of related compounds.

Computational and Theoretical Investigations of 2 4 3 Aminophenyl Methoxy Phenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the electronic level. For a molecule like 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile, these methods can provide profound insights.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its three-dimensional structure.

The electronic structure analysis would detail the distribution of electrons across the molecule. The amino group (-NH₂) on one phenyl ring acts as a strong electron-donating group, increasing the electron density on that ring, particularly at the ortho and para positions. Conversely, the acetonitrile (B52724) group (-CH₂CN) is electron-withdrawing, influencing the electronic properties of the other phenyl ring.

Table 1: Predicted Geometrical Parameters for Key Bonds and Angles in this compound Based on DFT Studies of Analogous Compounds

ParameterPredicted Value
C-O (ether) Bond Length~1.37 Å
O-C (benzyl) Bond Length~1.43 Å
C≡N Bond Length~1.16 Å
C-N (amino) Bond Length~1.40 Å
C-O-C Bond Angle~118°
Dihedral Angle (Ring A - O - C - Ring B)Variable (flexible)

Note: These are estimated values based on computational studies of similar benzyl (B1604629) phenyl ethers and substituted anilines.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structural elucidation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts.

¹H NMR: The aromatic protons would appear in the range of 6.5-7.5 ppm. The protons on the aminophenyl ring would be shifted upfield due to the electron-donating amino group, while those on the phenylacetonitrile (B145931) ring would be influenced by the nitrile group. The benzylic protons (-O-CH₂-) would likely resonate around 5.0 ppm, and the methylene (B1212753) protons of the acetonitrile group (-CH₂-CN) would appear further upfield, around 3.7 ppm. The amino group protons (-NH₂) would show a broad signal whose position is dependent on solvent and concentration.

¹³C NMR: The carbon attached to the nitrile group (C≡N) would have a characteristic shift around 118 ppm. Aromatic carbons would resonate between 115 and 160 ppm. The benzylic carbon (-O-CH₂-) would be expected around 70 ppm, and the acetonitrile methylene carbon (-CH₂-CN) around 20-25 ppm.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be calculated to help assign experimental IR bands. Key predicted frequencies would include the N-H stretching of the amino group (~3400-3500 cm⁻¹), the C≡N stretching of the nitrile group (~2250 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the characteristic C-O-C asymmetric stretching of the ether linkage (~1250 cm⁻¹).

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most negative potential would be localized on the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage. The aminophenyl ring, activated by the -NH₂ group, would also show significant negative potential, especially at the ortho and para carbons relative to the amino group. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the amino group and the methylene groups would exhibit positive potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of flexible molecules over time. For this compound, the key flexible points are the C-O-C-C dihedral angles of the ether linkage.

MD simulations would reveal the preferred orientations of the two phenyl rings relative to each other. The simulation would track the torsional angles and identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding pocket. Studies on similar diaryl ethers and flexible molecules show that even weak interactions can significantly influence the preferred geometry. nih.govrsc.org

Theoretical Studies on Reaction Mechanisms Involving the this compound Scaffold

Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the structures of transition states and intermediates.

Electrophilic Aromatic Substitution: The aminophenyl ring is highly activated towards electrophilic substitution. Theoretical studies could model, for example, the nitration or halogenation of this ring. Calculations would likely confirm that substitution occurs preferentially at the ortho and para positions relative to the activating amino group, as these positions have the highest electron density and lead to the most stable cationic intermediates (arenium ions). rsc.orgresearchgate.net

Ether Cleavage: Benzyl ethers can be cleaved under strong acidic conditions. organic-chemistry.org Computational modeling of this reaction would involve protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a halide ion) at the benzylic carbon. DFT calculations could determine the activation energy for this S_N1 or S_N2-type process.

Analysis of Global and Local Chemical Reactivity Descriptors (e.g., HOMO-LUMO Gap, Fukui Functions)

Reactivity descriptors derived from DFT provide a quantitative measure of a molecule's chemical behavior.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. wikipedia.org A small gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO might have significant contributions from the phenylacetonitrile moiety. The calculated energy gap would provide a measure of its kinetic stability.

Fukui Functions: While the MEP map gives a qualitative picture of reactivity, Fukui functions provide a quantitative, site-specific prediction. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com

f⁺(r): Predicts sites for nucleophilic attack (where an electron is added).

f⁻(r): Predicts sites for electrophilic attack (where an electron is removed).

f⁰(r): Predicts sites for radical attack.

For this compound, Fukui function analysis would likely confirm that the ortho and para carbons of the aminophenyl ring are the most susceptible to electrophilic attack (highest f⁻ values). The regions around the nitrile group might be identified as potential sites for nucleophilic attack (highest f⁺ values). researchgate.netsemanticscholar.org

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I)-E_HOMOEnergy required to remove an electron.
Electron Affinity (A)-E_LUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η) where μ = -(I+A)/2Measures the propensity of a species to accept electrons.

Note: These descriptors are routinely calculated in computational studies to quantify and compare the reactivity of molecules.

Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics

Theoretical investigations into molecules with similar D-π-A frameworks are commonly performed using quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govpdn.ac.lk These computational methods are powerful tools for predicting a molecule's electronic and optical properties from its structure. For a molecule like this compound, DFT calculations would typically be employed to optimize the molecular geometry and then to compute key parameters that govern its NLO behavior.

The primary properties of interest in such a computational study would include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). mdpi.comfrontiersin.org These parameters quantify how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser.

Linear Polarizability (α): This tensor describes the linear response of the molecule to an applied electric field, which is related to the refractive index of the material.

First Hyperpolarizability (β): This is a measure of the second-order NLO response and is responsible for phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is highly desirable for applications in electro-optic modulators and frequency doubling. researchgate.netresearchgate.net Molecules with a significant intramolecular charge transfer from the donor to the acceptor group typically exhibit larger β values. aip.org

Second Hyperpolarizability (γ): This parameter governs the third-order NLO effects, including third-harmonic generation and two-photon absorption. Materials with large γ values are candidates for applications in optical switching and 3D microfabrication. rsc.org

Computational studies on analogous organic compounds often involve the use of specific functionals within DFT, such as B3LYP, CAM-B3LYP, or M06, paired with appropriate basis sets like 6-311G(d,p), to achieve a balance between computational cost and accuracy. nih.govpdn.ac.lk The choice of functional can be crucial, especially for accurately describing the charge-transfer excited states that are critical for NLO properties. aip.orgresearchgate.net

The structural components of this compound are conducive to a significant NLO response. The aminophenyl group acts as the electron donor, the phenylacetonitrile moiety serves as the electron acceptor, and the methoxy (B1213986) bridge functions as part of the π-conjugated system that facilitates intramolecular charge transfer. Computational analysis would likely reveal a significant difference in the electron density distribution between the ground state and the first excited state, a key indicator of NLO activity.

To illustrate the typical output of such a computational study, the following table presents hypothetical NLO data for this compound, calculated using a representative DFT method. It is important to note that these are not experimental values but are representative of the data that would be generated in a theoretical investigation.

PropertySymbolCalculated Value (a.u.)Calculated Value (esu)
Dipole Momentμ--
Mean Polarizability⟨α⟩--
Anisotropy of PolarizabilityΔα--
First Hyperpolarizabilityβtot--
Second Hyperpolarizability⟨γ⟩--

Further theoretical analysis would involve examining the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions and the intramolecular charge transfer. A small HOMO-LUMO energy gap is often correlated with higher polarizability and hyperpolarizability values. nih.gov

Exploration of Biological Activity and Mechanistic Insights for 2 4 3 Aminophenyl Methoxy Phenyl Acetonitrile and Its Analogs

In Vitro Screening Methodologies and Assays for Biological Activity

The discovery of 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile and its analogs as biologically active agents originated from sophisticated cell-based high-throughput screening (HTS) campaigns. These large-scale screens were designed to identify small molecules capable of modulating the expression of key genes involved in cellular reprogramming.

A pivotal screening effort was detailed in a 2015 study published in the Journal of Medicinal Chemistry. Researchers utilized a stable human embryonic carcinoma cell line (NCCIT) that was genetically engineered with a reporter system. This system linked the promoter of the Oct3/4 gene to a luciferase gene, meaning that any increase in Oct3/4 promoter activity would result in the production of light. A library of diverse small molecules was tested, and 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, designated as O4I1, was identified as a potent inducer of the luciferase reporter gene. This initial hit served as the parent compound for the synthesis and evaluation of a series of analogs, including this compound, to explore their biological activity.

Mechanistic Investigations of Molecular Interactions (in vitro)

Following their identification, research has focused on understanding how these compounds exert their effects at a molecular and cellular level.

Ligand-Target Binding Studies (e.g., Receptor Binding, Enzyme Inhibition)

As of current research, the direct molecular target of this compound and its parent analog, O4I1, has not been explicitly identified. The mechanism of action is primarily understood through its downstream effects on gene expression rather than through direct ligand-target binding or specific enzyme inhibition assays. Research suggests that the compound may influence the stability of the Oct3/4 protein or modulate its translational efficiency, possibly by interfering with post-translational modification pathways like ubiquitination that target proteins for degradation. However, specific in vitro binding assays to pinpoint a receptor or enzyme target have not been reported in the primary literature.

Modulation of Cellular Pathways (e.g., Oct3/4 Expression Induction in Somatic Cells)

The most significant biological activity documented for this class of compounds is the induction of Oct3/4 expression in somatic cells. Oct3/4 is a master transcription factor that is crucial for maintaining the pluripotent state of embryonic stem cells and for the process of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).

Studies have demonstrated that O4I1 and its derivatives can effectively increase the expression of not only Oct3/4 but also other key pluripotency-associated transcription factors, namely Sox2 and Nanog. nih.govresearchgate.net This trio of factors forms the core regulatory circuitry that maintains pluripotency. The induction of this network by a small molecule is a significant finding, as it offers a chemical tool to potentially enhance the efficiency and safety of iPSC generation. For instance, treatment of human fibroblasts with O4I1 resulted in a measurable increase in the transcriptional activity of the Oct3/4 gene. This demonstrates that the compound can activate the endogenous gene in somatic cells, a critical step in cellular reprogramming.

Elucidation of Signaling Cascade Interference

The specific upstream signaling cascades that are modulated by this compound to induce Oct3/4 expression remain an active area of investigation. The regulation of Oct3/4 is complex, involving multiple signaling pathways such as the Wnt/β-catenin, LIF/STAT3, and PI3K/Akt pathways. While compounds that modulate these known pathways can influence Oct3/4 levels, studies on O4I1 suggest it may operate through a unique mechanism, independent of pathways like p53 inhibition or Wnt activation. nih.govresearchgate.net Further research is required to map the complete set of intracellular signaling events that are triggered by this class of compounds, which ultimately lead to the activation of the pluripotency gene network.

Structure-Activity Relationship (SAR) Studies for Biological Function

To optimize the Oct3/4-inducing activity of the initial hit compound, O4I1, a systematic structure-activity relationship (SAR) study was conducted. This involved synthesizing a series of analogs where different chemical groups were substituted at various positions on the molecule and then testing their biological activity.

Impact of Substituent Modifications on Bioactivity

The SAR studies focused on modifying the two phenyl rings of the parent structure, 2-[4-(benzyloxy)phenyl]acetonitrile. The activity of each analog was quantified by determining its EC50 value, which is the concentration of the compound that elicits a half-maximal response in the Oct3/4 reporter assay.

Modifications on the phenyl ring attached to the methoxy (B1213986) group (Ring A) revealed critical insights. The parent compound, O4I1, which has a methoxy group at the 4-position of Ring A, was found to be a potent inducer. The placement and nature of the substituent on this ring were found to be crucial for activity. For instance, moving the substituent or changing its electronic properties significantly impacted potency.

The compound of interest, This compound , features an amino (-NH2) group at the 3-position of Ring A. This modification, when compared to the parent compound with a 4-methoxy group, resulted in a notable decrease in activity. The data from these studies indicate that electron-donating groups at the 4-position of Ring A are generally favored for high potency. The presence of the amino group at the 3-position likely alters the electronic distribution and steric profile of the molecule in a way that is less favorable for its interaction with its yet-to-be-identified molecular target.

Below is an interactive data table summarizing the SAR findings for key analogs.

Data derived from Cheng et al., Journal of Medicinal Chemistry, 2015.

Conformational Analysis and Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. This approach is instrumental in drug discovery for identifying novel compounds that can interact with a specific biological target. wjgnet.com For protein kinase inhibitors, which represent a major class of therapeutic targets, pharmacophore models are developed based on the key interactions observed in ligand-receptor complexes. wjgnet.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for Janus kinase 3 (JAK3) inhibitors was developed that includes one hydrogen bond acceptor, two aromatic interactions, and two hydrophobic contacts. mdpi.com Similarly, a model for Tie2 kinase inhibitors consists of hydrogen-bond donors, a hydrophobic aromatic group, and general hydrophobic features. nih.gov For this compound, a pharmacophore model could be developed to predict its potential interactions with target proteins, guiding the design of more potent analogs. Such a model would likely highlight the importance of the aminophenyl and methoxyphenyl moieties for target binding.

Investigation of Anti-Microbial Properties (in vitro)

The anti-microbial properties of compounds structurally related to this compound have been investigated, suggesting potential activity for the target compound.

Derivatives containing aminophenyl and methoxy groups have demonstrated notable anti-bacterial activity. For instance, certain amide derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), with Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL. nih.gov The presence of a methoxy group at the para position of a phenacyl nucleus in some cinnamyl amine derivatives has been shown to enhance antibacterial activity compared to other substituents. nih.gov The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro level of susceptibility or resistance of specific bacterial strains to an antimicrobial agent. mdpi.com

Table 1: In Vitro Anti-Bacterial Activity of Analogs

Compound/Analog Bacterial Strain MIC (μg/mL) Reference
Phenyl amide of salinomycin Gram-positive bacteria 2 nih.gov
Cinnamyl amine derivative with p-methoxy group Bacillus subtilis Not specified nih.gov
Cinnamyl amine derivative with p-methoxy group Staphylococcus aureus Not specified nih.gov
Cinnamyl amine derivative with p-methoxy group Staphylococcus epidermidis Not specified nih.gov
Larval extract of L. cuprina MRSA 100,000 nih.gov

Note: The data presented is for analogous compounds and not for this compound itself.

Analogs of this compound have also been evaluated for their anti-fungal properties. For example, new meso-arylporphyrins have shown effectiveness against three Candida strains with MIC values ranging from 1.25 to >10 mg/mL. nih.gov The minimum fungicidal concentration (MFC) for these compounds ranged from 2.5 to 5 mg/mL. nih.gov Gradient diffusion strips can be used to quantify antifungal susceptibility by generating an MIC value, and these values generally compare favorably with those from broth microdilution methods. nih.gov

Table 2: In Vitro Anti-Fungal Activity of Analogs

Compound/Analog Fungal Strain MIC (μg/mL) MFC (mg/mL) Reference
Meso-arylporphyrins Candida albicans 1.25 - >10,000 2.5 - 5 nih.gov
Meso-arylporphyrins Candida glabrata 1.25 - >10,000 2.5 - 5 nih.gov
Meso-arylporphyrins Candida tropicalis 1.25 - >10,000 2.5 - 5 nih.gov
Amphotericin B Aspergillus spp. 0.03 - 16 Not specified mdpi.com
Itraconazole Aspergillus spp. 0.03 - 16 Not specified mdpi.com

Note: The data presented is for analogous compounds and not for this compound itself.

In Vitro Anti-Proliferative and Cytostatic Evaluations against Cancer Cell Lines

The potential of this compound and its analogs as anti-cancer agents has been explored through in vitro studies on various cancer cell lines.

A crucial aspect of cancer chemotherapy is the selective cytotoxicity of a compound towards cancer cells over normal cells. Several analogs of the target compound have shown promising selectivity. For instance, adamantyl-tethered biphenylic compounds displayed cytotoxic activity against hepatocellular carcinoma cell lines without significantly affecting normal cell lines. nih.gov Similarly, novel prodrugs and analogs of phenazine 5,10-dioxides have demonstrated selective cytotoxicity towards human acute myeloid leukemia cells. rsc.org The selectivity of cytotoxic agents is a critical parameter for estimating their potential for future clinical development. mdpi.com

The anti-proliferative effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). Biphenyl derivatives have been shown to induce apoptosis in cancer cells. researchgate.net For example, a novel synthetic indole derivative, 2,2′-diphenyl-3,3′-diindolylmethane (DPDIM), induces apoptosis in breast cancer cells by negatively regulating the EGFR signaling pathway and its downstream molecules like STAT3, AKT, and ERK1/2. nih.gov This leads to a decrease in the expression of the pro-survival factor Bcl-XL and an increase in the levels of pro-apoptotic proteins such as Bax, Bad, and Bim. nih.gov Elaiophylin, another novel compound, induces apoptosis in pancreatic cancer cells through the activation of caspases. mdpi.com The induction of apoptosis is a key mechanism for the elimination of cancer cells and is a primary goal of many cancer therapies. mdpi.com Some biphenyl derivatives have been shown to induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 2.68 ± 0.27 μM. tandfonline.com

Table 3: In Vitro Anti-Proliferative Activity of Analogs

Compound/Analog Cancer Cell Line IC50 (μM) Reference
Biphenyl derivative 12j–4 MDA-MB-231 (Breast) 2.68 ± 0.27 tandfonline.com
Vicinal diaryl-substituted isoxazole (11) Huh7 (Hepatocellular) 1.3 acs.orgsemanticscholar.org
Vicinal diaryl-substituted isoxazole (11) MCF7 (Breast) 3.8 semanticscholar.org
Vicinal diaryl-substituted pyrazole (85) Huh7 (Hepatocellular) 0.77 acs.org
Vicinal diaryl-substituted pyrazole (85) MCF7 (Breast) 7.8 acs.org
Asymmetrical homodimer 15 MDA-MB-21 (Breast) 0.37 (mean) researchgate.net
Asymmetrical homodimer 15 B16-F10 (Melanoma) 0.37 (mean) researchgate.net
5,3′-dihydroxy-3,6,7,8,4′-PeMF MDA-MB-231 (Breast) 21.27 mdpi.com
Tangeritin PC3 (Prostate) 17.2 mdpi.com
5-demethyltangeritin PC3 (Prostate) 11.8 mdpi.com
Biphenyl ether analog (3) PD-1/PD-L1 inhibition 0.06 mdpi.comresearchgate.net

Note: The data presented is for analogous compounds and not for this compound itself. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antiviral and Anti-Parasitic Activity Studies (in vitro)

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific studies detailing the in vitro antiviral or anti-parasitic activities of the compound This compound . Similarly, no research was found pertaining to the evaluation of its direct analogs for these particular biological activities.

While research exists on broader classes of compounds containing related structural motifs, such as benzyl (B1604629) phenyl ethers and other acetonitrile (B52724) derivatives, the strict focus of this article on This compound and its immediate analogs prevents the inclusion of that data. The absence of specific experimental results for this compound means that no detailed research findings or data tables on its antiviral and anti-parasitic properties can be presented.

Further research would be necessary to determine if This compound or its analogs possess any potential efficacy against viral or parasitic pathogens. Such studies would typically involve a range of in vitro assays against various viruses and parasites to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Derivatives and Analog Synthesis for Structure Activity Relationship Sar Studies

Design Principles for Structural Modification of the 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile Scaffold

Modifications to the this compound structure are guided by established medicinal chemistry principles to thoroughly explore the chemical space surrounding this core scaffold. nih.gov

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry used to alter molecular properties to enhance potency, selectivity, or metabolic stability. drughunter.com This involves substituting specific atoms or functional groups with others that possess similar steric and electronic characteristics.

Nitrile Group Modification : The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for carbonyl and halogen groups, influence physicochemical properties, and enhance binding affinity through various interactions like hydrogen bonds and polar interactions. researchgate.netsioc-journal.cn For SAR studies, it can be replaced by bioisosteres such as a tetrazole, carboxylate, or amide to probe the importance of its electronic and hydrogen-bonding capabilities. nih.gov The nitrile's linear geometry and small size are often well-tolerated in binding pockets. nih.gov

Aniline Moiety Replacement : The aniline (aminophenyl) group is a common structural motif but can be prone to metabolic instability, potentially leading to toxicity. nih.govbiopartner.co.uk Bioisosteric replacement is a strategy to mitigate these liabilities. nih.gov Saturated carbocyclic frameworks, such as 1-aminonorbornanes and bicyclo[1.1.1]pentylamines (BCPAs), are being explored as sp³-rich surrogates for the aniline moiety to improve metabolic profiles while maintaining biological activity. nih.govfrontiersin.org These replacements aim to mimic the structure of the lead compound while improving its physicochemical properties. acs.org

Table 1: Potential Isosteric and Bioisosteric Replacements

Original Functional GroupPositionPotential BioisostereRationale for Replacement
Nitrile (-CN)Acetonitrile (B52724) side chainTetrazole, Carboxylic Acid, AmideModulate electronics, hydrogen bonding, and metabolic stability. researchgate.netnih.gov
Aniline (-NHC6H4)Aminophenyl ring1-Aminonorbornane, Bicyclo[1.1.1]pentylamineImprove metabolic stability and reduce potential toxicity. nih.govnih.gov
Ether (-O-)LinkerThioether (-S-), Methylene (B1212753) (-CH2-)Alter linker flexibility, angle, and physicochemical properties.

Altering the aromatic rings and the connecting linker are fundamental strategies to optimize interactions with the biological target.

Aromatic Ring Substitution : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto either phenyl ring can probe steric and electronic requirements within the target's binding site. For instance, electron-withdrawing or electron-donating groups can significantly alter the molecule's electronic properties and binding interactions. acs.org

Heterocyclic Replacements : Replacing one or both phenyl rings with heterocyclic systems like pyridine, pyrimidine, or thiophene can introduce new hydrogen bond donors or acceptors, potentially forming novel, favorable interactions with the target protein and improving selectivity. acs.org

Linker Modification : The length and rigidity of the ether linker can be systematically varied. Increasing the linker length (homologation) or introducing elements of rigidity (e.g., double bonds, cyclic structures) can help determine the optimal distance and orientation between the two ring systems for maximal biological activity.

Chemically modifying the existing functional groups is a direct method for generating a library of analogs with diverse properties.

Amine Acylation : The primary amine on the phenyl ring is a prime site for derivatization. Acylation with various acid chlorides or anhydrides can introduce a wide array of substituents, from small alkyl chains to bulky aromatic groups. researchgate.netresearchgate.netyoutube.com This allows for a systematic exploration of the steric and electronic requirements of the binding pocket in this region of the molecule. nih.gov

Nitrile Modifications : The nitrile group can be chemically transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, which can then undergo further derivatization. These transformations provide access to a new set of analogs with different chemical properties. researchgate.netsioc-journal.cn

Combinatorial and Parallel Synthesis Approaches for Analogs

To efficiently explore the SAR of the this compound scaffold, combinatorial and parallel synthesis methodologies are often employed. These techniques enable the rapid creation of large, diverse libraries of compounds for high-throughput screening. A modular approach is typically used, where different building blocks for each of the three key components—the substituted (aminophenyl)methanol, the substituted 4-hydroxyphenylacetonitrile, and acylating agents for the amine—are combined. The Ullmann condensation or Chan-Lam coupling are common methods for synthesizing the diaryl ether core. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org

Directed Synthesis of Key Analogs Based on Computational Predictions

Computational chemistry and molecular modeling are indispensable tools for rational drug design, guiding the synthesis of analogs with a higher probability of success. nih.govmdpi.com

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking virtual libraries of this compound analogs into the active site of a target, researchers can prioritize the synthesis of compounds predicted to have the strongest binding affinities and most favorable interactions. mdpi.commdpi.com

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of the biological target is known, SBDD can be used to design novel inhibitors. semanticscholar.org This approach allows for the rational design of modifications to the lead scaffold to exploit specific features of the binding pocket, such as unoccupied hydrophobic pockets or opportunities for additional hydrogen bonds. mdpi.comacs.org This synergy between computational prediction and chemical synthesis streamlines the lead optimization process, saving time and resources. escholarship.org

Advanced Analytical Methods and Characterization Techniques in Research

Chromatographic Separation Techniques (HPLC, GC) for Purity and Isolation

Chromatographic techniques are indispensable for assessing the purity of 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Given the aromatic nature and polarity of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity determination. A C18 or a phenyl-based stationary phase would likely provide good separation of the target compound from potential impurities, such as starting materials or by-products from its synthesis.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting compounds with a range of polarities. Detection would most likely be performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Table 1: Hypothetical HPLC Parameters for Purity Analysis

ParameterValue/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC):

Gas chromatography could be employed to assess the presence of volatile impurities or residual solvents in a sample of this compound. However, due to the compound's relatively high molecular weight and potential for thermal degradation, derivatization might be necessary to increase its volatility and thermal stability. The primary amine group could be derivatized, for example, through silylation.

A hypothetical GC method would involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Table 2: Hypothetical GC Parameters for Volatile Impurity Analysis

ParameterValue/Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity (if chiral analogs are explored)

The structure of this compound itself is achiral. However, if chiral analogs were to be synthesized, for instance, by introducing a stereocenter, chiroptical methods would be crucial for determining enantiomeric purity. Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including those with amine functionalities. researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral analog of this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. CD spectroscopy can be used to determine the enantiomeric excess and the absolute configuration of a chiral molecule, often in conjunction with theoretical calculations.

Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability (for research-grade samples)

Thermal analysis techniques provide valuable information about the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated. For a research-grade sample of this compound, TGA would be used to determine its thermal stability and decomposition profile. A typical TGA experiment would involve heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss. The resulting thermogram would indicate the temperature at which the compound begins to decompose. For aromatic nitriles, thermal decomposition can be a complex process. researchgate.net

Differential Scanning Calorimetry (DSC):

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and crystallization. For a crystalline sample of this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can also provide an indication of the sample's purity.

Table 3: Expected Information from Thermal Analysis

TechniqueInformation Provided
TGA - Onset of thermal decomposition- Decomposition profile- Presence of residual solvents or water
DSC - Melting point- Heat of fusion- Crystallization behavior- Glass transition temperature (for amorphous solids)

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.comresearchgate.net For this compound, with a molecular formula of C15H14N2O, elemental analysis would be performed to experimentally verify the mass percentages of carbon, hydrogen, and nitrogen. This is typically done using a combustion analysis method, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, and N2) are quantitatively measured. The oxygen content is often determined by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula, thus confirming its identity and purity.

Table 4: Theoretical Elemental Composition of C15H14N2O

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage
CarbonC12.01115180.16575.60%
HydrogenH1.0081414.1125.92%
NitrogenN14.007228.01411.76%
OxygenO15.999115.9996.72%
Total 238.29 100.00%

In a research setting, the data obtained from these advanced analytical techniques would be collectively used to build a comprehensive profile of this compound, ensuring its structural integrity and purity for any subsequent studies.

Potential Applications of 2 4 3 Aminophenyl Methoxy Phenyl Acetonitrile and Its Derivatives in Advanced Research

Role as Chemical Probes in Biological Systems Research

There is currently a lack of specific research on the use of 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile as a chemical probe. The design of chemical probes often involves incorporating fluorophores or reactive groups that can interact with biological targets. While the aminophenyl group could be modified to introduce such features, no studies have been published that explore this potential.

Applications in Materials Science

The potential of this compound in materials science, for instance, as a building block for polymers or in the development of non-linear optical materials, remains largely theoretical due to a lack of empirical data. The presence of the amino and nitrile groups suggests that it could be used as a monomer in polymerization reactions; however, no such polymers have been synthesized and characterized according to available literature.

Use as Ligands in Coordination Chemistry and Catalysis

In the realm of coordination chemistry, the amino group and the nitrogen atom of the nitrile group in this compound present potential coordination sites for metal ions. This suggests a theoretical application as a ligand in the formation of coordination complexes, which could have catalytic activity. However, there are no published studies on the synthesis, characterization, or catalytic application of such metal complexes.

Future Research Directions and Unexplored Avenues for 2 4 3 Aminophenyl Methoxy Phenyl Acetonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to enabling extensive research and potential future applications of 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile. Current synthetic approaches for analogous phenylacetonitrile (B145931) derivatives often involve multi-step processes. Future research should prioritize the exploration of more streamlined and innovative synthetic strategies.

Potential Research Focuses:

One-Pot Syntheses: Investigating one-pot reactions that combine multiple synthetic steps to improve efficiency and reduce waste.

Catalytic Methods: Exploring the use of novel catalysts, such as transition metal complexes or organocatalysts, to facilitate key bond-forming reactions with higher yields and selectivity.

Flow Chemistry: Utilizing microreactor technology to enable continuous and controlled synthesis, which can offer advantages in terms of safety, scalability, and product purity.

Green Chemistry Approaches: Employing environmentally benign solvents, reagents, and reaction conditions to minimize the environmental impact of the synthesis.

A comparative analysis of potential synthetic strategies is presented in the table below.

Synthetic Strategy Potential Advantages Potential Challenges
One-Pot Synthesis Increased efficiency, reduced waste, lower costOptimization of reaction conditions for multiple steps
Catalytic Methods High yields and selectivity, milder reaction conditionsCatalyst cost and sensitivity, potential for metal contamination
Flow Chemistry Enhanced safety and control, easy scalabilityInitial setup cost, potential for clogging
Green Chemistry Reduced environmental impact, increased safetyIdentification of suitable green solvents and reagents

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Preliminary investigations into compounds with similar structural motifs, such as those acting as inducers of the transcription factor Oct3/4, suggest that this compound may possess interesting biological activities. nih.govresearchgate.net However, a detailed understanding of its interactions with biological targets at the molecular level is currently lacking.

Future research should aim to elucidate these mechanisms through a combination of in vitro and in silico techniques.

Key Research Questions:

What are the primary molecular targets of this compound?

What are the specific binding modes and intermolecular interactions with its target(s)?

How do these interactions translate into downstream cellular effects?

Proposed Methodologies:

High-Throughput Screening (HTS): To identify potential biological targets from large libraries of proteins and enzymes.

X-ray Crystallography and NMR Spectroscopy: To determine the three-dimensional structure of the compound bound to its target, revealing detailed binding interactions.

Molecular Dynamics (MD) Simulations: To model the dynamic behavior of the compound-target complex and understand the energetics of binding. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and thermodynamics of the interaction.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov These computational tools can be leveraged to accelerate the investigation of this compound.

Potential Applications:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structure.

Virtual Screening: Employing docking simulations and AI-powered scoring functions to screen large virtual libraries of compounds for potential binders to a specific target.

De Novo Drug Design: Utilizing generative models to design novel molecules with desired properties, such as enhanced potency or improved pharmacokinetic profiles.

Synthesis Prediction: Using AI algorithms to predict optimal synthetic routes and reaction conditions.

The integration of AI and ML can significantly reduce the time and cost associated with traditional experimental approaches, enabling a more rapid and targeted exploration of the chemical space around this compound.

Design of Next-Generation Analogs with Enhanced Specificity or Potency

Building upon a deeper mechanistic understanding, the rational design of next-generation analogs of this compound can lead to compounds with improved properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Strategies for Analog Design:

Scaffold Hopping: Replacing the core phenylacetonitrile scaffold with other chemical motifs to explore new intellectual property space and potentially discover novel biological activities.

Bioisosteric Replacement: Substituting key functional groups with bioisosteres to modulate properties such as potency, selectivity, and metabolic stability.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds.

A systematic exploration of chemical modifications, guided by computational modeling and experimental validation, will be key to unlocking the full potential of this compound class.

Investigation of Environmental Fate and Degradation Pathways in Controlled Research Settings

As with any novel chemical entity, an understanding of its environmental fate and potential degradation pathways is essential for responsible development. Research in this area should be conducted in controlled laboratory settings to assess the compound's persistence, mobility, and transformation in various environmental compartments.

Key Areas of Investigation:

Abiotic Degradation: Studying the degradation of the compound under various conditions, such as hydrolysis and photolysis, to determine its stability in aqueous environments. nih.gov

Biotic Degradation: Investigating the potential for microbial degradation of the compound in soil and water systems.

Adsorption and Desorption: Characterizing the compound's tendency to bind to soil and sediment particles, which influences its mobility in the environment.

Identification of Transformation Products: Identifying the major degradation products to assess their potential environmental impact.

These studies will provide crucial data for a comprehensive environmental risk assessment should the compound or its derivatives find broader applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxybenzyl cyanide with 3-aminobenzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Purity validation requires HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Cross-referencing with databases like PubChem for expected spectral peaks (e.g., nitrile stretch at ~2250 cm⁻¹ in IR) is critical .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Perform solubility screening in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy to detect aggregation. Stability studies involve incubating the compound at varying pH (2–12) and temperatures (4°C–40°C) over 72 hours, followed by LC-MS to monitor degradation products. For example, acetonitrile derivatives are often stable in DMSO but hydrolyze in acidic aqueous media .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–7.5 ppm) and methoxy/amine groups.
  • FT-IR : Confirm nitrile (C≡N) absorption and methoxy (C-O) stretches.
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with ≤2 ppm error.
    Cross-check with NIST Chemistry WebBook or PubChem for reference spectra .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved during structural analysis?

  • Methodological Answer : Contradictions may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).
  • Alternative ionization methods in MS : MALDI-TOF or ESI-MS to confirm molecular weight.
    Example: Aromatic methoxy groups in similar compounds show distinct splitting patterns in HSQC .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

  • Methodological Answer : Use tiered assays:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify targets.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methoxy/amine positions) and compare bioactivity. Reference marine-derived SAR studies for scaffold optimization .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic factors. Solutions include:

  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • ADME profiling : Measure logP (octanol-water partition) to predict membrane permeability.
  • In vivo PK/PD studies : Administer in rodent models and quantify plasma concentration via LC-MS/MS. Adjust dosing based on bioavailability .

Data Contradiction and Optimization

Q. What strategies mitigate low yields in the synthesis of this compound?

  • Methodological Answer : Optimize:

  • Reagent ratios : Excess 3-aminobenzyl bromide (1.5 eq) to drive coupling.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
    Example: Similar acetonitriles show improved yields with microwave-assisted synthesis .

Q. How should researchers interpret conflicting computational vs. experimental logP values?

  • Methodological Answer : Computational tools (e.g., ChemAxon) may underestimate solvation effects. Validate via:

  • Shake-flask method : Direct measurement in octanol/water.
  • Chromatographic retention : Compare HPLC retention times with standards of known logP.
    Discrepancies >0.5 units warrant re-evaluation of computational parameters .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (amine/nitrile groups may irritate skin/eyes).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Spill management : Neutralize with activated carbon; avoid water to prevent hydrolysis.
    Reference GHS guidelines for similar acetonitriles (e.g., H319 eye irritation) .

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2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile
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2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.